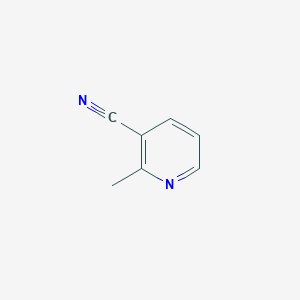

3-Cyano-2-methylpyridine

説明

Significance of Pyridine (B92270) Derivatives in Modern Chemistry and Pharmaceutical Sciences

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with their applications spanning numerous scientific fields. sciencepublishinggroup.com The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural isostere of benzene (B151609). nih.gov This fundamental structure is present in a vast array of natural products, including certain vitamins and alkaloids. researchgate.net In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because of its consistent presence in a wide variety of FDA-approved drugs. nih.govresearchgate.net

The versatility of pyridine derivatives stems from their unique electronic properties and their ability to engage in various chemical interactions. They are integral to the development of pharmaceuticals, with compounds exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and analgesic properties. researchgate.nettandfonline.comekb.eg The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which allows for critical interactions with biological targets like enzymes and receptors. researchgate.net Beyond pharmaceuticals, pyridine derivatives are crucial in the development of agrochemicals and as ligands in coordination chemistry. nih.gov Their widespread use has driven continuous innovation in synthetic organic chemistry to create diverse and highly functionalized pyridine-based molecules. ekb.eg

Table 1: Selected Biological Activities of Pyridine Derivatives

| Biological Activity | Description | Reference(s) |

| Anticancer | Inhibition of targets like kinases, tubulin polymerization, and topoisomerase. | researchgate.netekb.eg |

| Antimicrobial | Efficacy against various bacteria and fungi. | tandfonline.comresearchgate.net |

| Antiviral | Activity against viruses such as HIV and influenza. | tandfonline.comresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways. | tandfonline.comekb.eg |

| Analgesic | Pain-relieving properties. | tandfonline.comekb.eg |

| Anticonvulsant | Used in the management of seizures. | tandfonline.comekb.eg |

Overview of 3-Cyano-2-methylpyridine as a Versatile Chemical Synthon

Within the large family of pyridine derivatives, cyanopyridines have emerged as exceptionally versatile intermediates in organic synthesis. orientjchem.org A chemical synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound serves as a valuable synthon, providing a scaffold that can be elaborated into more complex molecular architectures.

The utility of this compound lies in the reactivity of its functional groups: the pyridine ring, the cyano group, and the methyl group. The cyano (nitrile) group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of various heterocyclic rings. researchgate.net The methyl group can undergo condensation reactions or be oxidized. The pyridine nitrogen offers a site for N-oxidation or quaternization, further diversifying its chemical reactivity.

This compound is a key precursor in the synthesis of various substituted pyridines. For example, it serves as a starting material for creating more complex molecules through reactions like C-H functionalization, allowing for the introduction of new substituents onto the pyridine ring. mdpi.com Its structural framework is a component of more complex molecules investigated for various applications, demonstrating its role as a fundamental building block in synthetic chemistry. mdpi.com The term "versatile synthon" is applied to compounds like this compound because they offer multiple reaction pathways to a wide range of target molecules. acs.org

Historical Context of Cyanopyridine Research and Evolution

The history of pyridine chemistry dates back to the 19th century, with the initial isolation of pyridine from bone tar and the later elucidation of its structure by scientists like Wilhelm Körner and James Dewar. nih.gov The synthesis of pyridine was advanced by William Ramsay, who prepared it from acetylene (B1199291) and hydrogen cyanide. nih.gov

The development of synthetic methods for cyanopyridines was a significant leap forward. A major industrial method for producing cyanopyridines is through the ammoxidation of methylpyridines (picolines). beilstein-journals.org For instance, 3-cyanopyridine (B1664610) (nicotinonitrile) is produced on a large scale via the gas-phase ammoxidation of 3-methylpyridine (B133936) (3-picoline). mdpi.com This process, which involves passing a mixture of the picoline, ammonia, and air over a catalyst at high temperatures, became a subject of great interest and industrial optimization over several decades. beilstein-journals.orgmdpi.com

Table 2: Key Developments in Cyanopyridine Synthesis

| Development | Description | Reference(s) |

| Guareschi–Thorpe Condensation | A classical method reacting cyanoacetamide with a 1,3-diketone to produce highly substituted 2-pyridones, which can be precursors to cyanopyridines. | beilstein-journals.org |

| Ammoxidation of Picolines | A high-temperature, catalytic process to convert methylpyridines into the corresponding cyanopyridines. This is a major industrial route. | beilstein-journals.orgmdpi.com |

| Biocatalytic Hydrolysis | The use of microorganisms and their enzymes (nitrilases) to convert cyanopyridines into valuable products like nicotinic acid. | researchgate.netmdpi.com |

Research into cyanopyridines was further propelled by the discovery of their utility as precursors to nicotinic acid (Vitamin B3) and nicotinamide, essential compounds in biology and medicine. orientjchem.orgresearchgate.net The first known alkaloid containing a cyano group, Ricinine, features a 3-cyanopyridin-2-one core, highlighting the natural occurrence of this structural motif. orientjchem.org Over the years, the focus has expanded from fundamental synthesis to exploring the diverse reactivity of cyanopyridines, establishing them as indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and novel materials. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKKNWJGYLSDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406191 | |

| Record name | 3-Cyano-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-23-9 | |

| Record name | 3-Cyano-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 2 Methylpyridine and Its Derivatives

Classical and Contemporary Approaches to the Synthesis of the 3-Cyano-2-methylpyridine Core Structure

The formation of the fundamental this compound structure can be achieved through several effective methods, including multi-component reactions and annulation strategies using unsaturated precursors. These approaches are often enhanced by modern techniques such as ultrasonic irradiation and optimized catalyst systems.

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of highly substituted pyridines. These reactions involve the one-pot condensation of several starting materials to construct the target molecule, often in a single synthetic step. For instance, a four-component reaction of aromatic aldehydes, a cyclic ketone like cyclohexanone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) can yield 2-amino-3-cyanopyridine (B104079) derivatives. tandfonline.com This approach is valued for its simplicity and the ability to generate molecular diversity. The use of catalysts, such as high surface area Fe3O4, can further improve the efficiency of these cyclo-condensation reactions. researchgate.net Another example involves the reaction of aldehydes, phosphorus ylides, and propargyl azide (B81097) in a cascade sequence that includes a Wittig reaction, Staudinger reaction, aza-Wittig reaction, 6π-3-azatriene electrocyclization, and a 1,3-H shift to form polysubstituted pyridines. researchgate.net

A prominent method for synthesizing the this compound core involves the annulation of a pyridine (B92270) ring using α,β-unsaturated carbonyl compounds, often chalcones. rsc.orgekb.eg This strategy typically involves the reaction of an α,β-unsaturated ketone with a compound containing an active methylene (B1212753) group, such as β-aminocrotononitrile or ethyl cyanoacetate (B8463686) in the presence of a base. rsc.orgekb.eg The mechanism is thought to proceed through a Michael addition, followed by cyclization and subsequent dehydration and dehydrogenation to form the aromatic pyridine ring. oup.com This method has been successfully applied to synthesize a variety of 4,6-disubstituted-3-cyano-2-methylpyridines. rsc.org The versatility of this approach allows for the introduction of different substituents on the pyridine ring by simply varying the structure of the starting α,β-unsaturated carbonyl compound.

The application of ultrasonic irradiation has emerged as a powerful technique to enhance the synthesis of pyridine derivatives, including this compound. oup.comacademie-sciences.fr Sonochemistry can accelerate reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating methods. tandfonline.comfigshare.com The beneficial effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized hot spots with high temperatures and pressures. tandfonline.com This energy transfer promotes faster reactions. scispace.com For example, the synthesis of ferrocenyl-substituted 3-cyano-2-methylpyridines was effectively achieved by the sonication of α,β-unsaturated carbonyl compounds in acetonitrile (B52724) in the presence of potassium tert-butoxide. oup.comoup.com This ultrasound-assisted method provides a convenient and effective route to these pyridine derivatives. oup.com

The choice of catalyst is crucial in the synthesis of 3-cyano-2-methylpyridines. Potassium tert-butoxide (KOtBu) is a frequently used strong, non-nucleophilic base that effectively promotes the necessary condensation and cyclization steps. oup.commasterorganicchemistry.com Its bulky nature favors its role as a base rather than a nucleophile. masterorganicchemistry.com In the synthesis involving α,β-unsaturated carbonyl compounds and acetonitrile, potassium tert-butoxide facilitates the initial Michael addition and subsequent cyclization. oup.com The catalytic activity of KOtBu has been demonstrated in various contexts, including dehydrogenative cross-coupling reactions and intramolecular cyclizations. orgsyn.orgresearchgate.net The synthesis of ferrocenyl-substituted 3-cyano-2-methylpyridines, for instance, is readily achieved by sonicating a mixture of the appropriate α,β-unsaturated carbonyl compound and acetonitrile in the presence of potassium t-butoxide. oup.com

Ultrasonic Irradiation Techniques for Enhanced Synthesis

Synthesis of Substituted this compound Derivatives

Building upon the core structure, synthetic efforts have also focused on introducing a variety of substituents, particularly heteroaromatic groups, to modify the properties of the this compound scaffold.

The introduction of heteroaromatic substituents onto the this compound framework can lead to compounds with interesting photophysical or biological properties. A key strategy for achieving this is through the use of appropriately substituted starting materials in the cyclization reactions. For example, using α,β-unsaturated carbonyl compounds bearing heteroaromatic rings, such as a furyl group, allows for the direct incorporation of these moieties into the final pyridine product. rsc.orgoup.com

One specific and notable example is the synthesis of ferrocenyl-substituted 3-cyano-2-methylpyridines. This is accomplished by reacting α,β-unsaturated carbonyl compounds that have a ferrocenyl group with acetonitrile under sonication in the presence of potassium tert-butoxide. oup.comoup.com The resulting ferrocenyl-substituted pyridines are of interest as potential precursors to nicotinic acids and nicotinamides containing a ferrocenyl group. oup.com

The following table summarizes the synthesis of various substituted 3-cyano-2-methylpyridines.

| Starting α,β-Unsaturated Carbonyl Compound | Substituent (R) | Product | Yield (%) | Reference |

| 1-Ferrocenyl-3-phenyl-2-propen-1-one | Phenyl | 3-Cyano-4-ferrocenyl-2-methyl-6-phenylpyridine | 85 | oup.com |

| 1-Ferrocenyl-3-(2-furyl)-2-propen-1-one | 2-Furyl | 3-Cyano-4-ferrocenyl-6-(2-furyl)-2-methylpyridine | 69 | oup.com |

| 1-Ferrocenyl-3-(2-thienyl)-2-propen-1-one | 2-Thienyl | 3-Cyano-4-ferrocenyl-2-methyl-6-(2-thienyl)pyridine | 82 | oup.com |

| 1,3-Diferrocenyl-2-propen-1-one | Ferrocenyl | 3-Cyano-4,6-diferrocenyl-2-methylpyridine | 62 | oup.com |

Functionalization at Pyridine Ring Positions

The strategic introduction of functional groups at specific positions on the pyridine ring of this compound is essential for creating diverse molecular architectures with tailored properties.

6-Amino Functionalization

6-Amino-3-cyano-2-methylpyridine is a key building block in chemical synthesis and proteomics research. thermofisher.comfishersci.se It is a pale yellow to brown powder with a melting point range of 160-170°C. thermofisher.comstenutz.eu The synthesis of this compound can be achieved through various methods, including a one-pot titanium-catalyzed multicomponent coupling of alkynes, primary amines, isonitriles, and malononitrile, which yields 2-amino-3-cyanopyridines with good regioselectivity. bohrium.com

4-Trifluoromethyl Functionalization

The incorporation of a trifluoromethyl group at the 4-position of the pyridine ring can significantly alter the electronic properties and biological activity of the resulting molecule. researchgate.net The synthesis of 4-trifluoromethyl-3-cyanopyridine-2(1H)-thione and -one derivatives has been developed through the condensation of trifluoroacetylacetone or its methyl enacetal with cyanothioacetamide. researchgate.net The reaction with trifluoroacetylacetone primarily yields the 4-trifluoromethyl-6-methyl isomer. researchgate.net A one-pot method involving the Claisen condensation of α-methyl(methylene)ketones with di(tri)fluoroacetate, followed by a Thorpe-Guareschi reaction with cyanothioacetamide, provides these derivatives in high yields (50-95%). acs.org

Preparation of 3-Cyano-2-pyridone Derivatives

3-Cyano-2-pyridone derivatives are a significant class of compounds, with some exhibiting important biological activities. orientjchem.org

A common synthetic route involves the reaction of N-alkylated-2-cyanoacetamide derivatives with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521) (KOH) in ethanol (B145695). mdpi.comsciforum.net This method affords N-alkyl-3-cyano-2-pyridone derivatives in excellent yields, typically between 61% and 79%. mdpi.com The initial N-alkylated-2-cyanoacetamides are themselves prepared by reacting anilines with ethyl cyanoacetate. mdpi.comsciforum.net

Another approach utilizes a one-pot, four-component condensation of an aldehyde, acetoacetanilide, and cyanoacetamide, which has been shown to produce carboxamide and cyano-functionalized pyridone derivatives in high yields (89-93%). researchgate.net Chalcones can also be cyclized with ethyl cyanoacetate in the presence of piperidine (B6355638) to form 3-cyano-2(1H)-pyridone derivatives. orientjchem.org

| Reactants | Reagents/Catalyst | Conditions | Product | Yield |

| N-alkylated-2-cyanoacetamide, Acetylacetone | KOH, Ethanol | Reflux, 80°C, 4h | N-alkyl-3-cyano-2-pyridone | 61-79% mdpi.com |

| Aldehyde, Acetoacetanilide, Cyanoacetamide | - | One-pot | Carboxamide and cyano-functionalized pyridone | 89-93% researchgate.net |

| Chalcone, Ethyl cyanoacetate | Piperidine | - | 3-cyano-2(1H)-pyridone | - orientjchem.org |

Synthesis of 3-Cyanopyridine-2(1H)-thione Derivatives

3-Cyanopyridine-2(1H)-thione derivatives are valuable precursors for the synthesis of various fused heterocyclic systems. scispace.com

A prominent method for their synthesis is the reaction of chalcones with cyanothioacetamide. scispace.com Additionally, the condensation of 1,3-dicarbonyl compounds, such as acetylacetone, with cyanothioacetamide in the presence of a basic catalyst also yields 3-cyanopyridine-2(1H)-thiones. scispace.com Another route involves the reaction of β-ketobutyraldehyde dimethylacetal with cyanothioacetamide. scispace.com The reaction of arylhydrazone derivatives with cyanothioacetamide in the presence of sodium ethoxide also produces these thione derivatives. scispace.com Research has also explored new methods, such as the reaction of β-keto nitriles with sulfur. researchgate.net

These thione derivatives can be further reacted with α-haloketones or alkyl chloroacetate (B1199739) in high-boiling-point solvents like pyridine or in the presence of a base such as potassium carbonate to yield thieno[2,3-b]pyridine (B153569) derivatives directly. scispace.com

| Reactants | Reagents/Catalyst | Product |

| Chalcones | Cyanothioacetamide | 3-Cyanopyridine-2(1H)-thiones scispace.com |

| Acetylacetone | Cyanothioacetamide, Basic catalyst | 3-Cyanopyridine-2(1H)-thiones scispace.com |

| β-Ketobutyraldehyde dimethylacetal | Cyanothioacetamide | 3-Cyano-6-methylpyridine-2(1H)-thione scispace.com |

| Arylhydrazone derivatives | Cyanothioacetamide, Sodium ethoxide | 3-Cyanopyridine-2(1H)-thiones scispace.com |

| β-Keto nitriles | Sulfur | 3-Cyanopyridine-2-thiones researchgate.net |

Synthesis of Pyridine-Bearing Pentose (B10789219) Moiety-Based Derivatives

The attachment of a pentose moiety to the pyridine ring introduces significant structural complexity and potential for new biological interactions.

A one-pot multicomponent reaction has been developed for the synthesis of a pyridine bearing a pentose moiety. This reaction involves D-glucose, malononitrile, ethyl acetoacetate, and ammonium acetate in refluxing ethanol. researchgate.netnih.gov This "green chemistry" approach provides a direct route to complex molecules like ethyl-6-amino-5-cyano-2-methyl-4-((1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl)nicotinate. researchgate.net

| Reactants | Conditions | Product |

| D-Glucose, Malononitrile, Ethyl acetoacetate, Ammonium acetate | Reflux, Ethanol, 2h | Ethyl-6-amino-5-cyano-2-methyl-4-((1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl)nicotinate researchgate.net |

Preparation of Pyrido[1,2-a]pyrimidine Derivatives

Pyrido[1,2-a]pyrimidines are a class of fused heterocyclic compounds with diverse pharmacological properties.

One synthetic strategy involves the reaction of 2-amino-5-methylpyridine (B29535) with bis(methylthio)methylene malononitrile in N,N'-dimethylformamide (DMF) with anhydrous potassium carbonate. This yields 3-cyano-4-imino-2-(methylthio)-7-methyl-4H-pyrido[1,2-a]pyrimidine. jocpr.comjocpr.com This intermediate can then be reacted with various nucleophiles, such as aromatic amines, to produce substituted derivatives. jocpr.com

Another route starts with the treatment of ethyl 2-cyano-3,3-bis(methylthio)acrylate with 2-amino-5-methylpyridine in ethanol with a catalytic amount of triethylamine (B128534) (TEA). This reaction forms 3-cyano-7-methyl-4-oxo-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine, which can also be further functionalized. saspublishers.com

| Starting Material | Reagents | Intermediate/Product |

| 2-Amino-5-methylpyridine | Bis(methylthio)methylene malononitrile, K2CO3, DMF | 3-Cyano-4-imino-2-(methylthio)-7-methyl-4H-pyrido[1,2-a]pyrimidine jocpr.comjocpr.com |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 2-Amino-5-methylpyridine, TEA, Ethanol | 3-Cyano-7-methyl-4-oxo-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine saspublishers.com |

Advanced Reactivity and Transformation Studies of 3 Cyano 2 Methylpyridine

Mechanistic Investigations of Key Reactions

Understanding the mechanisms by which 3-cyano-2-methylpyridine and related structures undergo transformation is crucial for designing synthetic routes to complex heterocyclic compounds. The electronic interplay of the substituents and the inherent properties of the pyridine (B92270) ring govern the pathways of these reactions.

The synthesis of substituted pyridines, including cyanopyridines, often employs a strategy involving a Michael addition as a key bond-forming step. researchgate.netchemistrysteps.com This reaction typically involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or nitrile (the Michael acceptor). chemistrysteps.commasterorganicchemistry.com In the context of pyridine synthesis, this pathway allows for the construction of a 1,5-dicarbonyl compound or a related intermediate, which can then undergo cyclization and aromatization to form the pyridine ring. rsc.org

A plausible and widely recognized mechanism proceeds through the following general steps:

Knoevenagel Condensation : An active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), reacts with an aldehyde in a Knoevenagel condensation to form an α,β-unsaturated cyano intermediate (an arylidene or alkylidene derivative). researchgate.net

Michael Addition : A nucleophile, often an enolate generated from a ketone (like an acetophenone (B1666503) derivative), adds to this unsaturated intermediate in a Michael-type reaction. researchgate.netacs.org This step forms the carbon backbone of the eventual pyridine ring.

Cyclization and Aromatization : The resulting open-chain intermediate undergoes an intramolecular cyclization. This is followed by dehydration and subsequent oxidation or dehydrogenation to yield the stable, aromatic pyridine ring. acs.orgnih.gov

For instance, the one-pot, four-component reaction of an aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) to form 2-amino-3-cyanopyridine (B104079) derivatives is believed to proceed via a Michael addition. researchgate.net The ketone and ammonium acetate first form an enamine, which then acts as the Michael donor, attacking an arylidenemalononitrile intermediate (formed from the aldehyde and malononitrile). researchgate.net This is followed by cyclization and tautomerization to give the final product. researchgate.net The versatility of this reaction allows for the synthesis of a diverse array of substituted pyridines by varying the initial components. researchgate.net

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, a reactivity pattern that resembles nitrobenzene. wikipedia.org This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as the cyano group in this compound. Studies on related N-methylpyridinium ions show that a cyano substituent greatly increases the rate of nucleophilic aromatic substitution (SNAr) compared to halogen leaving groups. nih.gov

In a typical SNAr mechanism on a substituted pyridine, a nucleophile attacks an electron-deficient carbon atom (often at the 2- or 4-position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of a leaving group restores the aromaticity of the ring.

This reactivity is often exploited for further functionalization and the construction of fused heterocyclic systems. A common strategy involves the nucleophilic substitution of a halo-cyanopyridine precursor, followed by an intramolecular ring-closing reaction. For example, the reaction of 2-chloro-3-cyano-6-methoxymethyl-4-methylpyridine with a sulfur nucleophile leads to the formation of the corresponding 2(1H)-pyridinethione. researchgate.net This intermediate can then be S-alkylated with a reagent containing an active methylene group. Subsequent base-catalyzed Thorpe-Ziegler cyclization, an intramolecular condensation between a nitrile and an active methylene group, yields a fused 3-aminothieno[2,3-b]pyridine system. researchgate.netsemanticscholar.org This sequence of nucleophilic substitution followed by cyclization is a powerful method for building complex polycyclic aromatic compounds from cyanopyridine scaffolds. semanticscholar.org

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. wikipedia.org The lone pair on the nitrogen atom readily coordinates with the electrophile or the Lewis acid catalyst, leading to the formation of a pyridinium (B92312) salt. This positively charged species is heavily deactivated towards further electrophilic attack. gcwgandhinagar.com Even when the reaction proceeds on the free base, the electronegative nitrogen atom inductively withdraws electron density from the ring, making it significantly less nucleophilic than benzene (B151609). wikipedia.orggcwgandhinagar.com

For a substituted system like this compound, the directing effects of the existing substituents must be considered in addition to the inherent deactivation by the ring nitrogen.

Ring Nitrogen : Strongly deactivates the ring, particularly at the α (2, 6) and γ (4) positions. Electrophilic attack, if it occurs, is directed towards the β (3, 5) positions to avoid placing a positive charge on the nitrogen in the cationic Wheland intermediate. quora.com

Cyano Group (-CN) at C3 : A powerful electron-withdrawing group that deactivates the entire ring through both inductive and resonance effects. lkouniv.ac.in It acts as a meta-director, meaning it would direct an incoming electrophile to the C5 position.

Methyl Group (-CH₃) at C2 : An electron-donating group that activates the ring through inductive and hyperconjugation effects. It is an ortho, para-director, meaning it would direct an incoming electrophile to the C4 and C6 positions.

The combined influence of these factors results in a highly deactivated ring. The activating effect of the methyl group is insufficient to overcome the strong deactivating effects of the ring nitrogen and the cyano group. Any potential EAS reaction would require harsh conditions and would likely result in a mixture of products or no reaction at all. wikipedia.orgquora.com The most likely position for substitution would be C5, influenced by the directing effect of the cyano group and avoiding the most deactivated positions. However, Friedel–Crafts alkylation or acylation reactions typically fail on pyridine rings because they lead to N-alkylation or N-acylation at the nitrogen atom instead of C-substitution. wikipedia.org

Pyridinium salts, which can be readily formed from this compound via N-alkylation, are electrochemically active and have been studied as models for biological redox cofactors like NAD+. nii.ac.jpnih.gov The electrochemical reduction of cyanopyridinium cations is typically a multi-step process that can be investigated using techniques like cyclic voltammetry. nih.govals-japan.com

The general mechanism for the reduction of a 3-cyano-1-alkylpyridinium salt involves two main one-electron transfer steps:

First Reduction Step : The pyridinium cation undergoes a reversible, one-electron reduction to form a neutral pyridinyl radical. This initial step is generally independent of pH. nii.ac.jp The resulting radical is highly reactive and can undergo several subsequent reactions, most commonly dimerization. nii.ac.jpresearchgate.net

Dimerization : The pyridinyl radicals can rapidly dimerize to form various tetrahydrobipyridine structures. Studies on 3-cyano and 3-carbamoyl substituted pyridinium salts have identified mixtures of 4,4'-, 6,6'-, 2,4'-, and 2,2'-linked dimers. nii.ac.jpresearchgate.net The regioselectivity of this dimerization is influenced by the substituents on the pyridine ring. researchgate.net

Second Reduction Step : At more negative potentials, the pyridinium salt or the radical intermediate can be further reduced by accepting another electron and a proton, leading to the formation of stable dihydropyridine (B1217469) species, such as 1,6-dihydropyridines. nii.ac.jp

The reduction potential is highly dependent on the nature and position of the substituents on the pyridine ring. nih.gov Electron-withdrawing groups, like the cyano group, facilitate the reduction by stabilizing the resulting radical and make the reduction potential less negative. researchgate.net

| Compound | First Reduction Peak Potential (Epc1 vs. reference) | Second Reduction Peak Potential (Epc2 vs. reference) | Conditions |

|---|---|---|---|

| 3-Cyano-1-methylpyridinium perchlorate | -0.78 V (vs. Ag/AgCl) | -1.58 V (vs. Ag/AgCl) | Aqueous solution |

| 4-Cyano-1-methylpyridinium perchlorate | -0.61 V (vs. Ag/AgCl) | -1.72 V (vs. Ag/AgCl) | Aqueous solution |

| N-Cyclohexyl-4-cyanopyridinium | -0.95 V (vs. Fc/Fc+) | N/A | DMF, 100 mV/s |

| N-Cyclohexyl-3,5-dicyanopyridinium | -0.45 V (vs. Fc/Fc+) | N/A | DMF, 100 mV/s |

Electrophilic Aromatic Substitution on Substituted Systems

Derivatization Strategies for Expanding Molecular Complexity

This compound serves as a valuable starting material for the synthesis of more elaborate molecules. Its functional groups provide handles for derivatization, allowing for the systematic expansion of its molecular framework.

A fundamental transformation of pyridines, including this compound, is the reaction at the ring nitrogen atom. The nitrogen's lone pair of electrons makes it nucleophilic, allowing it to react readily with various electrophilic alkylating and acylating agents. wikipedia.org

N-Alkylation : This reaction involves treating the pyridine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl sulfate (B86663) to form a quaternary N-alkylpyridinium salt. wikipedia.org This transformation is significant because it introduces a positive charge into the ring, which profoundly alters its reactivity, making it more susceptible to both oxidation and reduction. wikipedia.org The formation of these pyridinium salts is often the first step in more complex reaction sequences, such as the synthesis of indolizine (B1195054) derivatives via acylative cyclization of pyridinium ylides. publish.csiro.au

N-Acylation : Similarly, acylating agents like acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) react with the pyridine nitrogen to form N-acylpyridinium salts. These intermediates are highly reactive and are often used in situ as powerful acyl transfer agents. organic-chemistry.org For example, N-acylpyridinium species can be used to acylate amines and alcohols under mild conditions.

These derivatization reactions at the nitrogen center are generally facile and high-yielding, providing a robust entry point into the chemistry of pyridinium compounds.

| Reagent Type | Specific Reagent | Product Class |

|---|---|---|

| Alkylating Agent | Methyl iodide (CH₃I) | N-Methylpyridinium salt |

| Alkylating Agent | Benzyl bromide (BnBr) | N-Benzylpyridinium salt |

| Alkylating Agent | Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | N-Carboethoxymethylpyridinium salt |

| Acylating Agent | Acetyl chloride (CH₃COCl) | N-Acetylpyridinium salt |

| Acylating Agent | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-Acetylpyridinium salt |

Cycloaddition Reactions and Heterocycle Fused Systems

The pyridine ring, particularly when activated by electron-withdrawing groups like the cyano group, can participate in cycloaddition reactions, serving as a building block for complex heterocyclic fused systems. While the nitrile group itself can act as a dienophile or enophile in pericyclic reactions, the pyridine ring can also function as the diene or azadiene component. These reactions provide powerful methods for constructing polycyclic frameworks from relatively simple pyridine precursors.

One notable example involves the photochemical cycloaddition of 2-alkoxy-3-cyanopyridines. The polarization of the pyridine ring, resulting from the conjugative effect of the cyano and alkoxy groups, enhances the photochemical reactivity at the C2 and C3 positions. scispace.com For instance, the irradiation of a benzene solution containing 3-cyano-2-methoxy-6-methylpyridine and an excess of furan (B31954) leads to a [4+4] photocycloaddition. scispace.com This reaction yields two main 1:1 adducts: a cage-like pentacyclic product and a face-to-face tricyclic adduct, demonstrating the pyridine's capacity to engage in higher-order cycloadditions to form intricate fused systems. scispace.com

Table 1: Photocycloaddition of 3-Cyano-2-methoxy-6-methylpyridine with Furan scispace.com

| Reactant 1 | Reactant 2 | Conditions | Products | Yield (%) |

|---|---|---|---|---|

| 3-Cyano-2-methoxy-6-methylpyridine | Furan | Benzene, hv, Pyrex filter | 11-cyano-10-methoxy-8-methyl-4-oxa-9-azapentacyclo[5.4.0.02,6.03,11.05,8]undec-9-ene (Cage Adduct) | 30 |

| 10-cyano-9-methoxy-7-methyl-5-oxa-8-azatricyclo[5.4.0.02,6]undeca-3,8,10-triene (Face-to-face Adduct) | 16 | |||

| 5-Cyano-2-methoxy-6-methylpyridine (Isomer) | 2 | |||

| Pyridine Dimer | 44 |

Furthermore, the general principle of using cyanopyridines to build fused heterocycles is well-established through various reaction pathways, including Diels-Alder and 1,3-dipolar cycloadditions. bohrium.comingentaconnect.com For example, 1,3-dipolar cycloaddition reactions between pyridinium ylides and cyanoacetylenes result in the formation of 1-cyanoindolizine derivatives. ingentaconnect.com These types of transformations highlight the versatility of the cyanopyridine scaffold in constructing fused N-heterocyclic systems, which are prevalent in medicinal chemistry and materials science. Formal [2+2+2] cycloaddition strategies involving unactivated nitriles as dienophiles have also been developed, leading to polycyclic pyridine derivatives through pericyclic cascade mechanisms. tandfonline.com

Conversion to Thieno[2,3-b]pyridine (B153569) Derivatives

A significant transformation of the this compound scaffold involves its conversion into thieno[2,3-b]pyridine derivatives. These fused heterocyclic systems are of considerable interest due to their presence in pharmacologically active molecules. ingentaconnect.comsemanticscholar.org The most common synthetic route proceeds through the corresponding pyridine-2(1H)-thione intermediate.

The synthesis typically begins with the reaction of a 3-cyanopyridine-2(1H)-thione with various α-halo compounds, such as α-haloketones, α-haloesters, or chloroacetonitrile. scispace.comingentaconnect.com This initial step results in S-alkylation at the thiocarbonyl group. Subsequent treatment of the S-alkylated intermediate with a base, such as sodium ethoxide or potassium hydroxide (B78521), induces an intramolecular Thorpe-Ziegler cyclization. scispace.comingentaconnect.comsciendo.com In this key step, the active methylene group (generated from the alkylating agent) attacks the nitrile carbon, leading to ring closure and the formation of a 3-aminothieno[2,3-b]pyridine derivative after tautomerization.

A representative reaction scheme is the conversion of 5-acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thione into the corresponding thieno[2,3-b]pyridine. ingentaconnect.com

Table 2: Synthesis of Thieno[2,3-b]pyridine Derivatives from Pyridine-2(1H)-thiones

| Pyridinethione Reactant | Alkylating Agent | Cyclization Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thione | Chloro-N-arylacetamides | NaOEt, reflux | 5-Acetyl-3-amino-4-aryl-2-(N-arylcarbamoyl)-6-methylthieno[2,3-b]pyridine | ingentaconnect.com |

| 5-Acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thione | Chloroacetonitrile | NaOEt, reflux | 5-Acetyl-2,3-diamino-4-aryl-6-methylthieno[2,3-b]pyridine | ingentaconnect.com |

| 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thione | Chloroacetonitrile | Base, heat | 3-Amino-4-aryl-2-carbamoyl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine | kau.edu.sa |

This synthetic strategy, often referred to as the Gewald reaction in broader terms for aminothiophene synthesis, is highly versatile and allows for the introduction of diverse substituents onto the thiophene (B33073) ring based on the choice of the α-halo reagent. wikipedia.orgnih.gov The resulting 3-aminothieno[2,3-b]pyridines are valuable intermediates for the synthesis of further fused systems like pyridothienopyrimidines and pyridothienotriazines. ingentaconnect.comresearchcommons.org

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyridine Derivatives

The introduction of a halogen atom onto the this compound ring transforms it into a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. masterorganicchemistry.comscienceinfo.comnih.gov Halogenated pyridines, including derivatives of this compound, serve as key building blocks for constructing complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. indiamart.commdpi.com

For instance, 5-bromo-2-methylpyridin-3-amine, a close structural analog of halogenated this compound, readily undergoes Suzuki-Miyaura coupling with a variety of arylboronic acids. mdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄, to yield the corresponding 5-aryl-2-methylpyridin-3-amine derivatives in good yields. mdpi.com This demonstrates the feasibility of applying such methods to a 5-bromo-3-cyano-2-methylpyridine core.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyridine Derivatives

| Halogenated Pyridine Substrate | Coupling Partner | Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |

| 2-Amino-3-bromopyridines | Terminal alkynes | Sonogashira | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | 2-Amino-3-alkynylpyridines | scirp.org |

| 3-Bromo-6-chloro-2-methylpyridine | Alkenes / Boronic acids | Heck / Suzuki | Palladium catalyst | Arylated/vinylated 3-cyano-2-methylpyridines | indiamart.com |

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is also highly effective for functionalizing halogenated pyridines. wikipedia.org Studies on 2-amino-3-bromopyridines have shown that they couple efficiently with various terminal alkynes using a Pd/Cu co-catalyst system to produce 3-alkynyl-2-aminopyridines. scirp.org The reactivity order of halides generally follows I > Br > Cl, which influences the choice of substrate and reaction conditions. wikipedia.org The cyano group at the 3-position is generally well-tolerated in these coupling reactions. organic-chemistry.org The site-selectivity of these reactions is a critical consideration, especially in poly-halogenated pyridines, and can often be controlled by the choice of catalyst, ligand, and the relative reactivity of the C-X bonds. rsc.org

These cross-coupling methodologies provide a powerful platform for the late-stage functionalization of the this compound skeleton, enabling the synthesis of a vast array of derivatives with tailored electronic and steric properties for various applications.

Spectroscopic Characterization and Computational Chemistry of 3 Cyano 2 Methylpyridine Analogues

Spectroscopic Analysis of 3-Cyano-2-methylpyridine and Derivatives

Spectroscopic methods are indispensable for the structural confirmation and analysis of newly synthesized cyanopyridine compounds. rsc.org Techniques such as NMR, IR, Raman, Mass Spectrometry, and UV-Vis spectroscopy each provide unique and complementary information about the molecule's constitution and electronic environment. rsc.orgdntb.gov.ua

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure of this compound analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment. rsc.orgmdpi.com

In ¹H NMR spectra of 3-cyano-2-substituted pyridine (B92270) derivatives, the chemical shifts and coupling constants of the pyridine ring protons are diagnostic. For instance, in a series of 4,6-bis(3,4-dimethoxyphenyl)-2-(substituted)pyridine-3-carbonitriles, the proton at the C₅-position of the pyridine ring typically appears as a singlet in the aromatic region. mdpi.com The signals for methyl groups and other substituents can be assigned based on their characteristic chemical shifts and multiplicities. mdpi.com For example, the ¹H-NMR spectrum of 4,6-bis(3,4-dimethoxyphenyl)-2-(propoxy)pyridine-3-carbonitrile shows a triplet for the terminal CH₃ group of the propoxy chain at 0.93 ppm and a triplet for the OCH₂ group at 4.83 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule, including quaternary carbons like the cyano carbon (C≡N) and the carbons of the pyridine ring. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is often employed in theoretical calculations to predict ¹H NMR spectra, showing good correlation with experimental data. mdpi.com

Table 1: Representative ¹H NMR Data for a this compound Analogue Compound: 4,6-bis(3,4-dimethoxyphenyl)-2-(propoxy)pyridine-3-carbonitrile mdpi.com

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂CH₃ | 0.93 | t | 6.9 |

| CH₂ CH₃ | 1.65–1.70 | m | - |

| OCH₂ | 4.83 | t | 6.9 |

| Pyridine C₅-H | 7.67 | s | - |

| Aromatic H | 6.96 - 7.77 | m | - |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. dntb.gov.uaresearchgate.net For this compound analogues, the most characteristic absorption in the IR spectrum is the stretching vibration of the nitrile (C≡N) group. This band typically appears in the region of 2214–2216 cm⁻¹. mdpi.com

Other important vibrational modes include the stretching of C=O groups in derivatives containing carbonyl functionalities, which are observed around 1653-1731 cm⁻¹. mdpi.com The C-O-C stretching vibrations in ether-linked derivatives are found in the 1021–1267 cm⁻¹ range. mdpi.com Theoretical calculations using Density Functional Theory (DFT) are frequently used to calculate vibrational frequencies, which aids in the precise assignment of experimental IR and Raman bands. mdpi.comresearchgate.net These theoretical spectra often show a good correlation with experimental measurements. mdpi.com Raman spectroscopy provides complementary information, particularly for symmetric vibrations and skeletal modes that may be weak in the IR spectrum. researchgate.netnih.gov

Table 2: Key IR Vibrational Frequencies (ν) for this compound Analogues mdpi.com

| Functional Group | Derivative Type | Frequency (cm⁻¹) |

| N-H | Benzohydrazide (B10538) | 3455 |

| C≡N | All analogues | 2214 - 2216 |

| C=O (Amide) | Benzohydrazide | 1653 |

| C=O (Ester) | Oxopropoxy | 1731 |

| C=N | Imine | 1583 - 1593 |

| C-O-C | Ether | 1021 - 1267 |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound derivatives and to study their fragmentation patterns, which can provide further structural information. synhet.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. rsc.org

The electron ionization (EI) mass spectrum of an analogue, 2-chloro-3-cyano-6-methylpyridine, shows a molecular ion peak corresponding to its molecular weight, confirming its identity. nist.gov The fragmentation pattern observed in the mass spectrum gives clues about the stability of different parts of the molecule and the nature of the bonds. Analysis of these patterns helps in confirming the substitution pattern on the pyridine ring.

Studies on cyano-substituted styrylpyridines, which are analogues, have shown that the position of the nitrogen atom in the pyridine ring can cause a slight change in the λmax values. mdpi.com However, the effect of electron-withdrawing cyano groups or electron-donating methyl groups on the λmax was not found to be significant in these specific systems. mdpi.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have proven effective in predicting UV-Vis spectra, with calculated λmax values showing good agreement with experimental data. mdpi.combohrium.com For example, the maximum absorption for trans-4-(m-cyanostyryl)pyridine was calculated to be 307.2 nm, which is very close to the experimental value of 304 nm. mdpi.com This combined experimental and theoretical approach is crucial for understanding the electronic structure. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Quantum Chemical Calculations and Theoretical Studies

Computational chemistry, particularly methods based on quantum mechanics, offers a powerful complement to experimental studies by providing detailed information about molecular structure, stability, and electronic properties that can be difficult to obtain through experiments alone. bohrium.com

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of this compound analogues. rsc.org By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), researchers can perform geometry optimizations to predict the most stable three-dimensional structure of these molecules. mdpi.combohrium.com These calculations provide precise bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from X-ray crystallography. bohrium.com

DFT calculations are also used to explore the electronic properties of these compounds. For example, calculations can predict the influence of the electron-withdrawing cyano group on the electron density distribution within the pyridine ring. Analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key parameter related to the chemical reactivity and kinetic stability of the molecule. Furthermore, DFT is instrumental in calculating theoretical spectroscopic data, such as IR, Raman, and UV-Vis spectra, which are vital for the interpretation of experimental results. mdpi.comresearchgate.net

Analysis of Hydrogen Bonding Interactions and Structural Stabilization

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the non-covalent interactions that govern the three-dimensional structures of this compound analogues. These interactions, especially hydrogen bonds, are crucial for stabilizing crystal lattices and influencing the conformation of molecules in different phases.

In a theoretical investigation of 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile, a notable analogue, analysis revealed significant differences in structure and stability between the gas phase and aqueous solution. scirp.org The presence of a hydroxyl group facilitates the formation of strong intermolecular hydrogen bonds. The high value observed in the experimental ¹H-NMR chemical shift for the hydrogen atom of the OH group, when compared to calculated values, confirms the presence of these hydrogen bonds in solution. scirp.org

The table below summarizes key stabilizing interactions identified in various cyanopyridine analogues through computational and experimental methods.

| Compound Analogue | Interaction Type | Method of Analysis | Significance |

|---|---|---|---|

| 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile | Intermolecular Hydrogen Bonding (O-H···N) | DFT Calculations, ¹H-NMR Spectroscopy | Structural stabilization in solution. scirp.org |

| 3-Cyano-2(1H)-pyridones | Intermolecular Hydrogen Bonding, C–H⋯π, π⋯π | Single-Crystal XRD, DFT | Crucial for crystal lattice stabilization. rsc.org |

| Halogenated 3-Cyano-2(1H)-pyridones | C–H⋯X (X=halogen) | Single-Crystal XRD | Contributes to supramolecular assembly. rsc.org |

| 2-Cyano-5-fluoropyridine | Hyperconjugative Interactions | NBO Analysis | Molecular stability through charge delocalization. researchgate.net |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational chemistry provides remarkably accurate predictions of spectroscopic parameters, which are vital for the structural elucidation and characterization of novel this compound analogues. Methods like DFT have proven to be reliable for forecasting vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. rsc.orgmdpi.com

Theoretical calculations using DFT methods, such as the B3LYP hybrid functional with basis sets like 6-31G* or 6-311+G(d,p), are frequently employed to optimize molecular geometries and calculate vibrational spectra. scirp.orgmdpi.com To improve the correlation between theoretical and experimental vibrational data, methodologies like Pulay's Scaled Quantum Mechanics Force Field (SQMFF) are often applied, leading to a more precise assignment of vibrational modes. scirp.org For instance, detailed vibrational analyses of 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile and 2-chloro-4,6-dimethylpyridine-3-carbonitrile show excellent agreement between the scaled theoretical frequencies and the experimental FT-IR spectra. scirp.org

For predicting electronic spectra (UV-Vis), Time-Dependent DFT (TD-DFT) is the method of choice, allowing for the calculation of absorption wavelengths and oscillator strengths. researchgate.netmdpi.com Similarly, NMR chemical shifts are accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The comparison of these computationally derived parameters with experimental data serves as a powerful validation of the proposed molecular structures. scirp.orgmdpi.com

The following table presents a comparison of selected experimental and calculated vibrational frequencies for the analogue 2-chloro-4,6-dimethylpyridine-3-carbonitrile, demonstrating the predictive power of computational methods. scirp.org

| Vibrational Mode Assignment | Experimental IR (cm⁻¹) researchgate.net | Calculated (SQMFF) IR (cm⁻¹) |

|---|---|---|

| ν(C-H) Me | 2970 | 2970 |

| ν(C≡N) | 2230 | 2231 |

| Ring stretch | 1580 | 1580 |

| Ring stretch | 1540 | 1540 |

| β(C-H) Me | 1445 | 1445 |

| Ring stretch | 1300 | 1300 |

| ν(C-Cl) | 725 | 725 |

ν: stretching, β: bending. Data sourced from a theoretical study on cyanopyridine derivatives. scirp.org

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling is a cornerstone for understanding and predicting the chemical reactivity of this compound analogues. Quantum chemical calculations can elucidate reaction mechanisms, identify transition states, and explain the influence of substituents on reaction outcomes.

One area where this is applied is in studying cyclization reactions. For example, in the synthesis of epoxybenzooxocino[4,3-b]pyridine derivatives from 3-acetyl-2-methylpyridines, DFT calculations (e.g., at the RB3LYP/6-311++G(d,p) level) have been used to explain reactivity patterns. These studies showed that steric hindrance from bulky substituents at the 4-position of the pyridine ring can prevent the reaction. Furthermore, the electronic nature of substituents plays a key role; electron-donating groups facilitate the cyclization, while electron-withdrawing groups can hinder it by decreasing the basicity of the pyridine nitrogen, a factor that can be quantified computationally.

Frontier Molecular Orbital (FMO) analysis is another common computational technique. rsc.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can assess the electrophilicity and nucleophilicity of different sites on the molecule, thereby predicting its behavior in various reactions, such as cycloadditions. rsc.org This approach, combined with transition state modeling, provides a detailed picture of reaction pathways and activation energies. rsc.org

These computational models are not limited to synthetic organic reactions. They are also applied to understand interactions in organometallic catalysis. For example, reactivity models have been developed to provide quantitative predictions for complex processes like the oxidative addition of pyridine-based substrates to palladium catalysts, a key step in many cross-coupling reactions.

The table below outlines several computational approaches used to model the reactivity of pyridine analogues.

| Computational Method | Application/Purpose | Example System/Reaction |

|---|---|---|

| DFT Geometry Optimization | Explaining steric and electronic effects on reaction yield. | Cyclization of 3-acetyl-2-methylpyridines. |

| Frontier Molecular Orbital (FMO) Analysis | Assessing electrophilicity/nucleophilicity and predicting reactivity. | General reactivity of cyano-substituted pyridines. rsc.org |

| Transition State Modeling | Simulating reaction pathways and calculating activation energies. | Cycloaddition reactions involving the cyano group. rsc.org |

| Reactivity Models for Catalysis | Predicting outcomes in catalytic cross-coupling. | Oxidative addition of aryl halides to palladium complexes. |

Applications of 3 Cyano 2 Methylpyridine in Advanced Chemical Research

Role as an Intermediate in Pharmaceutical Synthesis

The structural framework of 3-cyano-2-methylpyridine is a key component in the development of various pharmaceutical agents. Its adaptability allows for diverse chemical modifications, leading to the creation of targeted therapies for a range of medical conditions.

Development of Agents Targeting Neurological Disorders

This compound and its derivatives are significant intermediates in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The discovery of allosteric modulators for G protein-coupled receptors (GPCRs) presents a promising avenue for developing novel treatments for central nervous system (CNS) disorders. nih.gov These modulators, which can enhance or inhibit receptor response, offer greater subtype selectivity compared to traditional ligands. nih.gov This approach has shown potential in addressing neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's, as well as psychiatric conditions such as anxiety and schizophrenia. nih.gov For instance, certain 1,2,4-triazolo[4,3-a]pyridine derivatives act as positive allosteric modulators of the mGluR2 receptor, which is associated with glutamate (B1630785) dysfunction in neurological and psychiatric disorders. google.com Analogs of methyl 6-(butylamino)-5-cyano-2-methylnicotinate are described in patents as intermediates for therapeutics targeting CNS disorders. vulcanchem.com

Synthesis of Anti-inflammatory and Antimicrobial Agents

The pyridine (B92270) nucleus is a core structure in many anti-inflammatory and antimicrobial agents. ekb.eg this compound is utilized in the synthesis of novel compounds with these properties. chemimpex.com For example, derivatives of 3-cyano-2(1H)-pyridone have demonstrated notable antimicrobial activity. ekb.eg Research has shown that various synthesized pyridine derivatives exhibit considerable anti-inflammatory and analgesic activities. researchgate.netgoogle.com Specifically, 3-cyanopyridine (B1664610) derivatives have been found to possess promising antimicrobial properties. ekb.eg The synthesis of various new pyridine-based compounds has led to the discovery of agents with remarkable antimicrobial activity against a range of pathogens. ingentaconnect.comnih.govnih.gov

Precursors for Anticancer Compounds

This compound serves as a precursor for the synthesis of various anticancer compounds. core.ac.uk The 3-cyanopyridine scaffold is found in numerous molecules with antiproliferative and cytotoxic activities. core.ac.ukekb.eg For instance, new 3-cyano-2-substituted pyridines have been synthesized and shown to induce apoptosis in breast cancer cells. mdpi.comnih.gov One such derivative, a benzohydrazide (B10538), exhibited significant growth inhibition in the MCF-7 human breast cancer cell line. nih.gov This compound was found to induce apoptosis by upregulating p53 and Bax expression and downregulating Bcl-2, Mdm-2, and Akt. nih.gov Furthermore, 3-cyano-2(1H)-pyridones have been investigated as potential anticancer agents, with some derivatives showing promising activity against non-small-cell lung and breast cancer cell lines. nih.gov The incorporation of different functional groups onto the 3-cyanopyridine backbone has led to the development of potent anticancer agents. core.ac.uk

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

| 3-Cyano-2-substituted pyridines | MCF-7 (Breast Cancer) | Induction of apoptosis, G1 phase arrest | nih.gov |

| 3-Cyano-2(1H)-pyridones | HOP-92 (Non-small-cell lung), MCF7 (Breast) | Growth inhibition | nih.gov |

| Pyridine derivatives | A549 (Lung), A2780 (Ovarian) | Significant antiproliferative effects |

Intermediates for Cardiotonic Agents

Derivatives of 3-cyanopyridine have been investigated for their potential as cardiotonic agents, which are substances that increase the force of heart muscle contraction. ekb.egekb.eg The natural alkaloid Ricinine, a cyanopyridinone, is known to exhibit cardiotonic properties by inhibiting the cellular entry of calcium ions. mdpi.com Synthetic efforts have focused on creating analogs of such natural products. Research has also explored 2-amino-3-cyano-5-pyridyl-pyridines and their derivatives for their cardiotonic effects. google.com For example, 3-cyano-2-morpholino-5-(pyridin-4-yl)pyridine has been studied for its potential as a cardiotonic agent. nih.gov

Synthesis of Dipeptidyl Peptidase (DPP-4) Inhibitors

This compound is a key building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. ekb.egnih.gov DPP-4 inhibitors work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. nih.govresearchgate.net A number of novel aminomethyl-pyridines have been designed and synthesized as potential DPP-4 inhibitors, with some showing inhibitory activity in the nanomolar range. nih.gov The synthesis of these inhibitors often involves the modification of a pyridine carboxylic acid precursor derived from a 3-cyano-pyridine. nih.gov Research in this area has led to the identification of potent and selective DPP-4 inhibitors with favorable pharmacokinetic profiles. acs.orgresearchgate.net

| DPP-4 Inhibitor Class | Key Structural Feature | Reported Activity | Reference |

| Aminomethyl-pyridines | 5-Aminomethyl-pyridine core | Nanomolar inhibitory activity | nih.gov |

| 3-Pyridylacetic acid derivatives | Carboxy group for interaction with active site | Potent and selective inhibition | researchgate.net |

| Azolopyrimidine derivatives | Imidazolopyrimidine series | Increased DPP4 binding activity | acs.org |

Research into AMPK Activators for Metabolic Control

The pyridine scaffold, derivable from this compound, is being explored in the development of AMP-activated protein kinase (AMPK) activators. ekb.eg AMPK is a crucial enzyme in regulating cellular energy homeostasis and is considered a therapeutic target for metabolic diseases like type 2 diabetes and obesity. researchgate.netmedchemexpress.commdpi.com Activation of AMPK can lead to beneficial metabolic effects, including increased glucose uptake in muscles and fatty acid oxidation. researchgate.netmedchemexpress.com While direct activators are being developed, some research points to indirect activation mechanisms. For instance, novel indirect AMPK activators have been synthesized and shown to selectively inhibit the growth of human breast cancer cell lines by activating AMPK. jst.go.jp The development of potent and metabolically stable AMPK activators with improved safety profiles is an active area of research. jst.go.jpmdpi.com

Applications in Agrochemical Development

This compound serves as a crucial intermediate in the synthesis of modern agrochemicals. Its derivatives are integral to the creation of compounds designed for crop protection and yield enhancement.

This compound is utilized as a primary raw material and precursor for synthesizing a range of pesticides and herbicides. guidechem.comlookchem.com The pyridine ring is a common scaffold in agrochemical research, and the cyano and methyl groups on this compound provide reactive sites for further chemical modification. This allows for the construction of more complex molecules with specific biological activities.

The general class of cyanopyridines finds broad application as a building block for crop protection chemicals. google.com For instance, research has demonstrated the synthesis of novel herbicidal inhibitors of photosystem II (PSII) electron transport based on a 2-cyano-3-substituted-pyridine structure. researchgate.netnih.gov These studies highlight how the cyanopyridine framework is essential for developing active ingredients in agrochemical formulations. Derivatives such as 5-Bromo-2-cyano-3-methylpyridine and other isomers are also employed as precursors, indicating the importance of the substituted cyanopyridine motif in creating new herbicides and pesticides. chemimpex.comchemimpex.com

Table 1: Use of Cyanopyridine Scaffolds in Agrochemical Synthesis

| Agrochemical Class | Role of Cyanopyridine | Example Derivative Class | Reference |

| Herbicides | Precursor/Building Block | 2-cyano-3-substituted-pyridinemethylaminoacrylates | researchgate.net, nih.gov |

| Pesticides | Precursor/Building Block | General Pyridine-based Pesticides | guidechem.comlookchem.comchemimpex.com |

| Herbicides | Intermediate | Systemic Broadleaf Herbicides | google.com |

The application of this compound as a synthetic precursor directly contributes to enhancing crop protection and improving agricultural yields. chemimpex.com By enabling the creation of effective herbicides and pesticides, it helps manage weed competition and control pest populations that would otherwise damage crops.

Research into herbicides derived from related cyanopyridine structures has led to compounds that are not only potent but also selective, proving safe for major crops such as corn. nih.gov This selectivity is crucial for modern agriculture, as it allows for the control of weeds within the crop fields without harming the desired plants. The development of such targeted crop protection products is a key factor in maximizing harvest outcomes and ensuring food security. guidechem.com The role of isomers like 5-Cyano-2-methylpyridine in formulating agrochemicals further underscores the utility of this chemical family in improving crop yield. chemimpex.com

Building Blocks for Herbicides and Pesticides

Contributions to Materials Science and Engineering

The reactivity and coordination properties of this compound and its isomers make them valuable in materials science for creating novel materials with specialized functions, from catalysis to optics.

In the field of coordination chemistry, cyanopyridine derivatives, including isomers of this compound, function as effective ligands for forming metal complexes. chemimpex.com The compound's structure contains two potential donor sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group. This allows it to act as a chelating bidentate ligand, binding to a metal center through both nitrogen atoms. researchgate.net

This coordination ability is fundamental to designing new metal-organic frameworks (MOFs) and coordination polymers. The reaction of 2-cyanopyridine (B140075) with manganese(II), for example, leads to the coordination of the ligand to the metal ion, which activates the cyano group for subsequent reactions. researchgate.net Detailed studies on related structures show that the cyano group's lone pair of electrons participates in chelation with metal ions. mdpi.com This ability to form stable complexes is a cornerstone of its application in materials synthesis. chemimpex.comxdbiochems.com

The stable metal complexes formed with cyanopyridine ligands often exhibit significant catalytic activity. chemimpex.com These complexes are utilized in various chemical transformations, where the metal center acts as the catalytic site and the cyanopyridine ligand modulates its reactivity and selectivity. xdbiochems.com

For example, a series of metal complexes synthesized using 5-amino-2-cyanopyridine with copper, cobalt, nickel, and manganese were shown to be effective catalysts for the Henry reaction, a classic carbon-carbon bond-forming reaction. ias.ac.in The coordination of the cyanopyridine derivative to the metal ion is crucial for the resulting complex's catalytic function. The formation of a manganese cluster from 2-cyanopyridine further illustrates the creation of complex polynuclear structures that can have potential catalytic applications. researchgate.net The use of metal complex catalysts is a broad field, and these specific examples demonstrate the direct contribution of cyanopyridine ligands. arkat-usa.org

Table 2: Metal Complexes of Cyanopyridine Derivatives and Their Catalytic Applications

| Ligand | Metal Ion | Resulting Complex | Catalytic Application | Reference |

| 5-amino-2-cyanopyridine | Cu(II), Co(II), Ni(II), Mn(II) | [NH2EtPyCuCl2(CH3OH)], etc. | Henry Reaction | ias.ac.in |

| 2-cyanopyridine | Mn(II) | Mn4L6Cl2 cluster | Potential Catalysis | researchgate.net |

| General Pyridine Derivatives | Co, Ni, Pd, Zr | Various | Heterocyclization, Condensation | arkat-usa.org |

Derivatives of pyridine containing a cyano group are explored for their use in creating advanced materials with specific optical and electronic properties. researchgate.net Research has shown that isomers like 2-Cyano-4-methylpyridine are used in the synthesis of organic nonlinear optical (NLO) single crystals. smolecule.com NLO materials are critical for technologies like laser frequency conversion and optical data storage. These crystals are typically grown using methods such as slow solvent evaporation. smolecule.com

Furthermore, related chlorinated cyanopyridines serve as intermediates in the production of specialty chemicals used in electronics and other areas of materials engineering. made-in-china.com The unique electronic properties conferred by the combination of the pyridine ring and the electron-withdrawing cyano group make these compounds candidates for building blocks in various functional materials. researchgate.net

Fluorescent Scaffolds and Dye Applications

The structural framework of this compound, featuring a pyridine ring substituted with a cyano group, makes it a valuable component in the development of fluorescent molecules. The electron-withdrawing nature of the cyano group, combined with the nitrogen atom in the pyridine ring, can create a push-pull system conducive to intramolecular charge transfer (ICT), a fundamental principle in the design of many fluorophores. mdpi.com This inherent electronic characteristic allows for the tuning of absorption and emission properties.

While direct applications of this compound as a standalone fluorescent dye are not extensively documented in the reviewed literature, its derivatives are integral to creating more complex fluorescent systems. The cyanopyridine moiety can serve as a core scaffold or a key building block in the synthesis of larger, more elaborate fluorescent dyes. For instance, cyanine (B1664457) dyes, a major class of fluorescent probes, often incorporate heterocyclic systems. researchgate.net The structural motifs found in this compound are relevant to the design of such dyes, which are used for labeling and imaging biomolecules like DNA and proteins. researchgate.net

Research into donor-π-acceptor fluorophores has shown that modifying scaffolds with electron-withdrawing groups, such as the cyano group, can lead to significant shifts in emission spectra, sometimes into the near-infrared (NIR) region. mdpi.com This is particularly advantageous for biological imaging, as it minimizes background fluorescence from endogenous molecules. The synthesis of novel dyes often involves the strategic combination of donor and acceptor units, and the cyanopyridine structure provides a robust acceptor component. mdpi.com

Furthermore, studies on acridine-based dyes, which are used for the fluorescent detection of glycans, have utilized scaffolds containing cyano groups to create red-emitting tags. nih.gov The incorporation of a cyano group at the C-2 position of a 9-aminoacridine (B1665356) scaffold, for example, resulted in dyes with absorption maxima around 450 nm and emission above 600 nm. nih.gov Although this specific example does not use this compound directly, it highlights the utility of the cyano-pyridine structural element in achieving desirable photophysical properties, such as large Stokes shifts, which are crucial for multiplexed imaging experiments. nih.govnih.gov

The following table summarizes the photophysical properties of a model cyano-containing acridine (B1665455) dye, illustrating the impact of the cyano group on its fluorescent characteristics.

| Property | Value |

| Absorption Maximum (λabs) in aqueous buffer | ~455-460 nm |

| Emission Maximum (λem) in aqueous buffer | ~603-626 nm |

| Stokes Shift in aqueous buffer | ~156-166 nm |

| Stokes Shift in methanol | ~111-120 nm |

| Quantum Yield in aqueous buffer | 2-5% |

| Quantum Yield in methanol | 17-25% |

| Data derived from research on model 7,9-diaminoacridines with electron-acceptor groups at C-2. nih.gov |

Utility in Analytical Chemistry and Environmental Monitoring

This compound serves as a valuable reference standard and analytical tool in the detection and quantification of nitrogen-containing compounds. chemimpex.com Nitrogen-containing heterocyclic compounds (NHCs), including pyridine derivatives, are prevalent in various industrial applications and can be environmental contaminants. mdpi.com Therefore, accurate analytical methods are essential for monitoring their presence in soil and water.

In analytical techniques such as chromatography, reference standards are crucial for the identification and quantification of target analytes. this compound, with its well-defined chemical structure and properties, can be used to calibrate analytical instruments and validate methods for the analysis of related nitrogenous compounds.

The development of methods like supercritical fluid chromatography–tandem mass spectrometry (SFC-MS/MS) for the simultaneous determination of multiple NHCs in environmental matrices relies on the availability of pure standards for each compound class. mdpi.com While a study on SFC-MS/MS method development for 20 different NHCs selected 2-methylpyridine (B31789) as a representative pyridine, the principle extends to other isomers like this compound for broader analytical screens. mdpi.com The unique mass-to-charge ratio and fragmentation pattern of this compound under mass spectrometry conditions would allow for its specific detection in complex mixtures.

The table below outlines various classes of nitrogen-containing compounds for which analytical methods are developed, highlighting the chemical family to which this compound belongs.

| Compound Class | Examples | Relevance |

| Pyridines | 2-Methylpyridine, 3-Methylpyridine (B133936), 4-Methylpyridine, 2,4-Dimethylpyridine, 3,5-Dimethylpyridine, 2,4,6-Trimethylpyridine, 2,3,5-Trimethylpyridine | Industrial chemicals and environmental contaminants. |

| Pyrazoles | 1H-Pyrazole, 1-Methylpyrazole, 3-Methylpyrazole, 4-Methylpyrazole | Used in pharmaceuticals and agrochemicals. |

| Imidazoles | 1H-Imidazole, 1-Methylimidazole, 2-Methylimidazole, 4-Methylimidazole, 1,2-Dimethylimidazole, 2,4-Dimethylimidazole | Important in biological systems and as industrial catalysts. |

| Triazoles | 1,2,4-Triazole, 1-Methyl-1,2,4-triazole, 3-Methyl-1,2,4-triazole | Core structures in fungicides and pharmaceuticals. |

| Adapted from a study on the analysis of nitrogen-containing heterocyclic compounds. mdpi.com |

The pyridine scaffold is a common feature in molecules designed to inhibit enzymes like carbonic anhydrase (CA) and acetylcholinesterase (AChE). nih.govksu.edu.tr These enzymes are significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, and neurodegenerative disorders such as Alzheimer's disease. nih.govksu.edu.tr

Carbonic Anhydrase Inhibition: Carbonic anhydrases are a family of metalloenzymes that play a crucial role in physiological processes by catalyzing the reversible hydration of carbon dioxide. researchgate.net The inhibition of specific CA isoforms is a validated strategy for the treatment of several conditions. Research has demonstrated that various heterocyclic compounds, including those with a 2-amino-3-cyanopyridine (B104079) core, can act as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). researchgate.net

In one study, a series of 2-amino-3-cyanopyridine derivatives were synthesized and evaluated for their CA inhibitory activity. The results indicated that specific substitutions on the pyridine ring could lead to significant inhibition, with some compounds exhibiting IC₅₀ values in the micromolar range against hCA I and hCA II. researchgate.net For example, a derivative with a 4-(4-chlorophenyl) substituent showed an IC₅₀ of 33 µM against hCA I, while another derivative displayed an IC₅₀ of 56 µM against hCA II. researchgate.net This demonstrates the potential of the cyanopyridine scaffold as a basis for designing novel CA inhibitors.

Acetylcholinesterase Inhibition: Acetylcholinesterase is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). ksu.edu.tr Inhibiting AChE increases the levels of acetylcholine in the brain, which is a therapeutic approach for managing the symptoms of Alzheimer's disease. ksu.edu.trscience.gov

While direct studies on this compound as an AChE inhibitor were not found in the provided context, the broader class of pyridine-containing compounds has been extensively investigated for this purpose. The nitrogen atom in the pyridine ring can engage in important interactions within the active site of the enzyme. The design of new AChE inhibitors often involves incorporating various heterocyclic systems, with the goal of optimizing binding affinity and selectivity. nih.gov For instance, novel eugenol (B1671780) derivatives have been synthesized and shown to be effective inhibitors of both AChE and CA. science.gov The exploration of different heterocyclic cores, including functionalized cyanopyridines, remains an active area of research in the quest for more effective treatments for neurodegenerative diseases.

The following table presents inhibitory data for representative compounds from classes relevant to this research area.

| Enzyme Target | Compound Class/Example | Inhibition Data (Ki or IC₅₀) |

| hCA I | 2-Amino-3-cyano-4-(4-chlorophenyl)pyridine | IC₅₀: 33 µM |

| hCA II | 2-Amino-3-cyano-4-(4-methoxyphenyl)pyridine | IC₅₀: 56 µM |

| AChE | Novel Eugenol Derivatives | Ki: 90.10 - 379.57 nM |

| hCA I | Novel Eugenol Derivatives | Ki: 113.48 - 738.69 nM |

| hCA II | Novel Eugenol Derivatives | Ki: 92.35 - 530.81 nM |

| Data compiled from studies on 2-amino-3-cyanopyridine derivatives and eugenol derivatives. researchgate.netscience.gov |

Future Directions and Emerging Research Avenues for 3 Cyano 2 Methylpyridine

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability